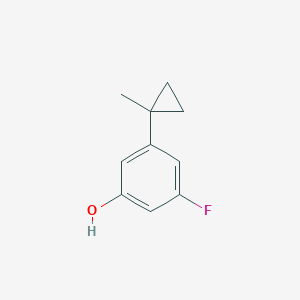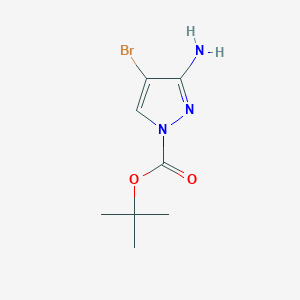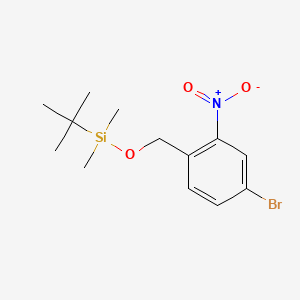
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H11BrF2O2 It is a derivative of benzene, featuring bromine, cyclobutoxy, and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene typically involves the following steps:
Cyclobutoxylation: The attachment of a cyclobutoxy group to the benzene ring.
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Cyclobutoxylation may involve the use of cyclobutanol and a strong acid catalyst. Difluoromethoxylation typically requires difluoromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove or alter functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-2-cyclobutoxy-1-(difluoromethoxy)benzene.
Scientific Research Applications
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutoxy group may affect the compound’s steric properties, impacting its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: Similar structure but lacks the cyclobutoxy group.
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene: Contains an additional difluoromethyl group.
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclobutoxy group.
Uniqueness
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is unique due to the presence of both cyclobutoxy and difluoromethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H11BrF2O2/c12-7-4-5-9(16-11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8,11H,1-3H2 |
InChI Key |
WQOQBPWBNKINBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


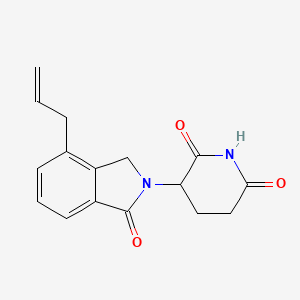
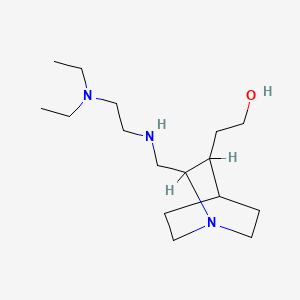
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
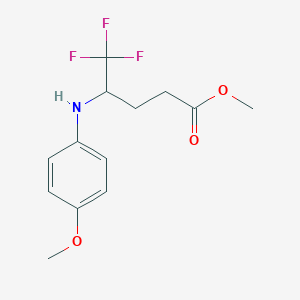
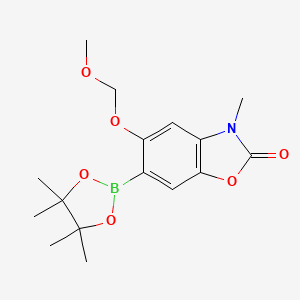
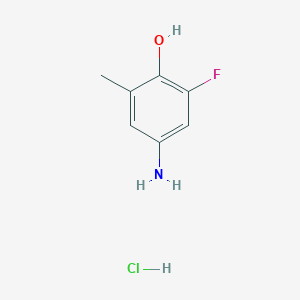
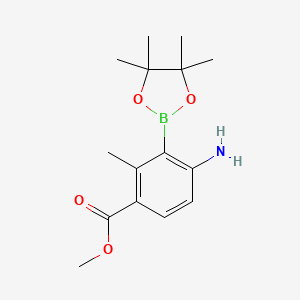
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
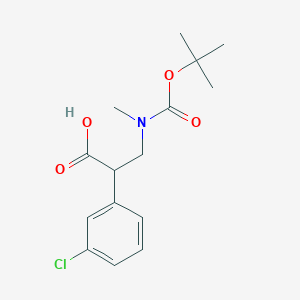

![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
